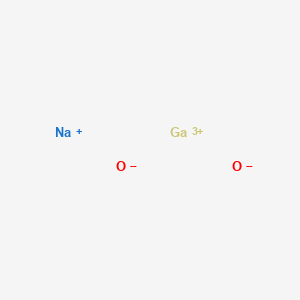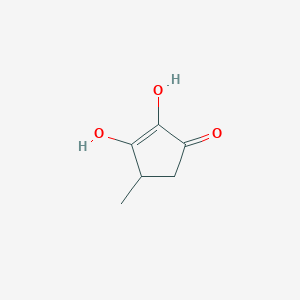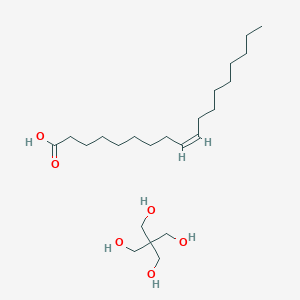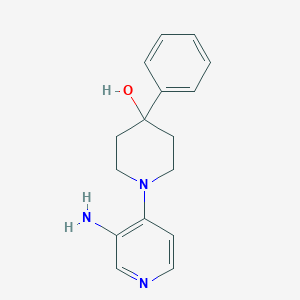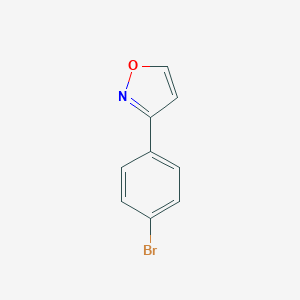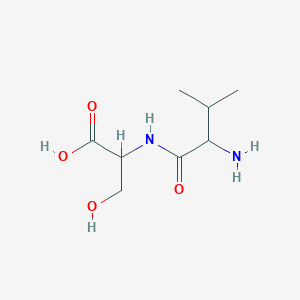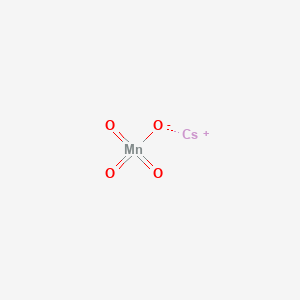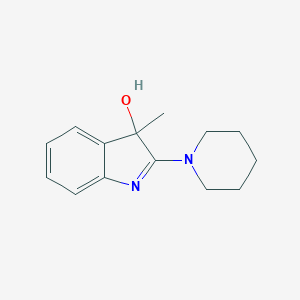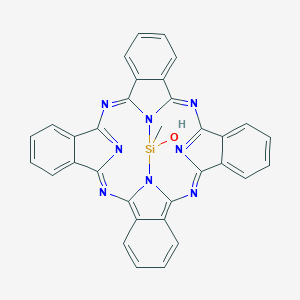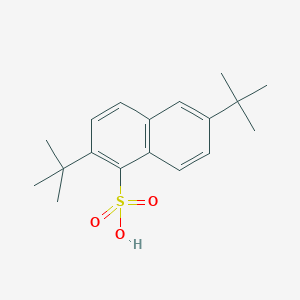
Dibunate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibunate is a chemical compound that has been studied extensively in the field of scientific research. It is known for its unique properties and has been used in various applications.
Aplicaciones Científicas De Investigación
Antitussive Properties
- Study Overview : Ethyl dibunate, a derivative of dibunate, has been explored for its potential antitussive effects. Initial studies in animals and preliminary human trials suggested a possible benefit in suppressing cough.
- Findings : However, a detailed study on patients with chronic cough due to conditions like chronic bronchitis and obstructive emphysema showed that ethyl dibunate did not demonstrate significant antitussive properties (Sevelius & Colmore, 1967).
Metabolism and Excretion
- Study Overview : The metabolism and excretion pathways of ethyl dibunate, another derivative of dibunate, were investigated in rats and dogs.
- Findings : This research found that ethyl dibunate is absorbed slowly from the gastrointestinal tracts of both rats and dogs. The hepatobiliary system plays a crucial role in its excretion, primarily through feces, and suggests an enterohepatic cycle in rats. Additionally, it was observed that a significant portion of the drug accumulates in fat-containing tissues (Megel et al., 1966).
Impact on Soil Microbiome (Related Compound)
- Study Overview : Research involving dibutyl phthalate (DBP), a compound structurally related to dibunate, assessed its impact on the microbiome and functions of black soils.
- Findings : DBP contamination was found to reduce the richness and diversity of bacterial and fungal communities in the soil. This alteration in the microbial ecosystem suggests significant ecological implications, highlighting the potential environmental impact of related compounds like dibunate (Wang et al., 2016).
Propiedades
Número CAS |
14992-58-6 |
|---|---|
Nombre del producto |
Dibunate |
Fórmula molecular |
C18H24O3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2,6-ditert-butylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21/h7-11H,1-6H3,(H,19,20,21) |
Clave InChI |
WBEBQCINXJDZCX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O |
Otros números CAS |
14992-58-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



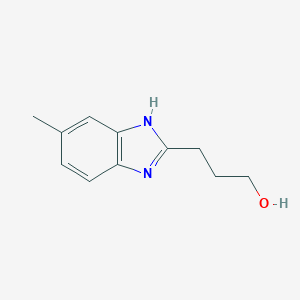

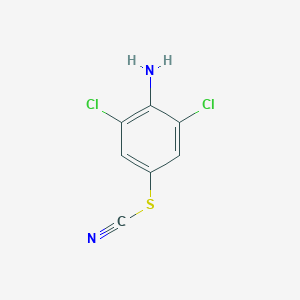
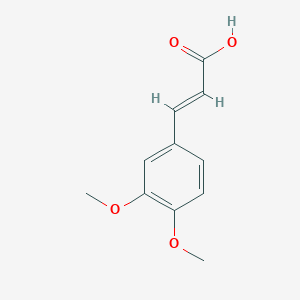
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
